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molecular formula C7H14O3 B009098 Dipropyl carbonate CAS No. 623-96-1

Dipropyl carbonate

Cat. No. B009098
M. Wt: 146.18 g/mol
InChI Key: VUPKGFBOKBGHFZ-UHFFFAOYSA-N
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Patent
US04463015

Procedure details

Methylhydrazine (7.2 g, 1.16 mole) and di-n-propylcarbonate (5 g, 0.034 mole) were stirred at room temperature for 96 hours to yield 1-methyl-1-propoxycarbonyl hydrazine and 2-methyl-1-propoxycarbonyl hydrazine in approximately equal amounts. The reaction was concentrated in vacuo and fractionated (F1, 2.0 g, 72°-76° a/0.8 mm Hg; F2, 1.1 g, 76°-88° a/0.8 mm Hg; F3, 1.1 g, 88°-90° a/0.8 mm Hg). F1 was a mixture of 1-methyl-1-propoxycarbonyl hydrazine and 2-methyl-1-propoxycarbonyl hydrazine in 4 to 1 ratio. F2 was an equal mixture of 1-methyl-1-propoxycarbony hydrazine and 2-methyl-1-propoxycarbonyl hydrazine. F3 was mostly 2-methyl-1-propoxycarbonyl hydrazine. Thus the yield of 1-methyl-1-propoxycarbonyl hydrazine was ca. 46%.
Name
Methylhydrazine
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][NH2:3].[CH2:4]([O:7][C:8](=[O:13])[O:9]CCC)[CH2:5][CH3:6]>>[CH3:1][N:2]([C:8]([O:7][CH2:4][CH2:5][CH3:6])=[O:9])[NH2:3].[CH3:1][NH:2][NH:3][C:8]([O:7][CH2:4][CH2:5][CH3:6])=[O:13]

Inputs

Step One
Name
Methylhydrazine
Quantity
7.2 g
Type
reactant
Smiles
CNN
Name
Quantity
5 g
Type
reactant
Smiles
C(CC)OC(OCCC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(N)C(=O)OCCC
Name
Type
product
Smiles
CNNC(=O)OCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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